B1193091 M3541

M3541

カタログ番号: B1193091
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M3541 is a potent, selective, orally active ATM inhibitor with potential chemo-/radio-sensitizing and antineoplastic activities. M-3541 targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, M 3541 sensitizes tumor cells to chemo- and radiotherapy. ATM, a serine/threonine protein kinase, is upregulated in a variety of cancer cell types;  it is activated in response to DNA damage and plays a key role in DNA-strand repair.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of M3541 as an ATM inhibitor, and how does it enhance radiotherapy (RT) efficacy in preclinical models?

this compound is a highly selective, orally administered ATM kinase inhibitor with an IC50 of <1 nM in cell-free assays and >100 nM for 99.3% of human kinases, demonstrating minimal off-target effects on related kinases (ATR, DNA-PK, mTOR) . Preclinically, this compound inhibits ATM-mediated phosphorylation of downstream effectors like CHK2, disrupting DNA damage repair (DDR) pathways and enhancing tumor cell sensitivity to ionizing radiation . This synthetic lethality is particularly pronounced in ATM-deficient cancers, where DDR compensation is compromised .

Methodological Insight :

  • Experimental Validation : ATM inhibition was confirmed via reduced CHK2 phosphorylation in peripheral blood mononuclear cells (PBMCs) pre- and post-treatment in clinical trials .
  • Preclinical Models : In vivo studies used xenograft models to quantify tumor growth delay post-RT with/without this compound, demonstrating synergistic effects .

Q. What were the primary objectives and experimental design of the Phase I trial evaluating this compound with radiotherapy?

The Phase I trial (NCT03225105) aimed to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), safety, pharmacokinetics (PK), and preliminary efficacy of this compound combined with palliative RT (30 Gy over 10 fractions) in advanced solid tumors .

Experimental Design :

  • Dose Escalation : A Bayesian 2-parameter logistic regression model guided dose escalation (50–300 mg/day) with overdose control .
  • Cohorts : 15 patients across four cohorts, receiving this compound orally 105±60 minutes before RT .
  • Endpoints : Safety (CTCAE v5.0), PK/PD profiling, and objective response rate (ORR) by RECIST 1.1 .

Key Table :

Parameter Details
RT Dose30 Gy/10 fractions
This compound Dose Range50–300 mg/day
PK Sampling TimesPre-dose, 1–4 h post-dose
PD BiomarkersATM/CHK2 phosphorylation in PBMCs
Safety Follow-up30 days post-treatment

Q. What safety profile and dose-limiting toxicities (DLTs) were observed in the Phase I trial?

this compound + RT demonstrated a manageable safety profile up to 300 mg/day. Common treatment-emergent adverse events (TEAEs) included diarrhea (33.3%), fatigue (33.3%), and pruritus (26.7%) . Two DLTs occurred: one patient experienced grade 3 febrile neutropenia (200 mg cohort), and another had grade 3 urinary tract infection (unrelated to this compound) . No grade 4/5 TEAEs or treatment discontinuations occurred.

Q. How do pharmacokinetic (PK) limitations of this compound impact its clinical efficacy, and what methodological approaches were used to assess absorption challenges?

this compound exhibited suboptimal PK properties: plasma exposure plateaued above 100 mg due to solubility-limited absorption, despite exceeding predicted efficacious concentrations . This nonlinear PK profile was identified via non-compartmental analysis of AUC and Cmax across dose cohorts.

Methodological Approaches :

  • PK Analysis : Serial blood sampling (pre-dose to 24 h post-dose) and LC-MS/MS quantification .
  • Absorption Modeling : Preclinical rat/dog studies revealed rapid absorption (Tmax 1–2 h), but human data suggested formulation-dependent limitations .

Q. What contradictions exist between preclinical predictions and clinical outcomes of this compound, and how can these be analyzed?

Preclinical models predicted robust radiosensitization via ATM inhibition, but clinical ORR was modest (20.0%) and likely attributable to RT alone . Key contradictions include:

  • Immune Dynamics : RT-induced lymphopenia (CD3+ T cells decreased by 40% post-treatment) masked potential this compound-specific effects .
  • Biomarker Discordance : Despite ATM inhibition in PBMCs, tumor biopsies were not analyzed, leaving intratumoral PD unverified .

Methodological Recommendations :

  • Tumor vs. Surrogate Biomarkers : Incorporate paired tumor-PBMC sampling to validate target engagement .
  • Combination Strategies : Pair this compound with immune checkpoint inhibitors to counteract RT-induced immunosuppression .

Q. What are the implications of immune cell dynamics observed in the this compound trial, and how should future studies address these findings?

RT-induced reductions in CD3+ T cells (40%), CD19+ B cells (50%), and NK cells (30%) were observed, but no dose-dependent correlation with this compound was found . These findings suggest RT dominates systemic immune effects, complicating interpretation of this compound’s role.

Future Directions :

  • Immune Monitoring : Use high-dimensional flow cytometry to dissect this compound-specific vs. RT-driven changes .
  • Tumor Microenvironment (TME) Analysis : Spatial profiling (e.g., multiplex IHC) to assess ATM inhibition in tumor-infiltrating lymphocytes .

特性

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

M3541;  M 3541;  M-3541; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。